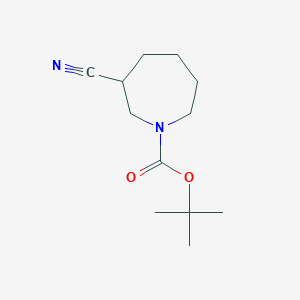

tert-Butyl 3-cyanoazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-cyanoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYWDIMUFLWANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Precursor Identification for Tert Butyl 3 Cyanoazepane 1 Carboxylate

Strategic Disconnections Leading to the Azepane Core Synthesis

The retrosynthetic analysis of tert-Butyl 3-cyanoazepane-1-carboxylate begins by disconnecting the functional groups to simplify the structure. The primary disconnection targets the cyano group at the 3-position, which can be introduced through nucleophilic substitution. This leads to a precursor with a suitable leaving group, such as a hydroxyl or a halide, at the C3 position of the Boc-protected azepane ring.

Further disconnection involves the formation of the seven-membered azepane ring itself. Several strategies can be envisioned for the cyclization of the azepane core. One common approach is an intramolecular cyclization of a linear precursor containing a terminal amine and a terminal electrophilic group. For instance, the disconnection of a C-N bond within the ring reveals a linear amino-halide or amino-epoxide precursor.

Another powerful strategy for constructing the azepane ring is through ring expansion of a more readily available six-membered piperidine (B6355638) precursor. This method can offer excellent control over stereochemistry and regioselectivity. rsc.org A plausible disconnection, therefore, involves the reverse of a ring expansion reaction, leading back to a substituted piperidine derivative.

Identification of Key Precursors and Building Blocks

Based on the strategic disconnections, several key precursors and building blocks for the synthesis of this compound can be identified.

If following an intramolecular cyclization route, a key precursor would be a linear molecule with a protected amine and a reactive group at the appropriate positions to form the seven-membered ring. An example of such a precursor is a derivative of 6-aminohexanoic acid or a related long-chain amino alcohol.

Alternatively, if a ring-expansion strategy is employed, a suitable piperidine derivative is the primary building block. For instance, a protected 4-hydroxypiperidine (B117109) could serve as a starting point. The introduction of the necessary carbon atom for the ring expansion could be achieved using reagents like diazomethane (B1218177) or a related one-carbon unit. A large-scale process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, has been described based on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate, highlighting the industrial viability of this approach. researchgate.net

The cyano group is typically introduced via nucleophilic substitution using a cyanide salt, such as sodium cyanide or potassium cyanide. The precursor for this step would be a Boc-protected azepane with a good leaving group (e.g., a tosylate, mesylate, or halide) at the 3-position.

Protecting Group Strategies for the Azepane Nitrogen (Boc Group)

The use of a protecting group for the nitrogen atom of the azepane ring is essential during the synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

In the synthesis of this compound, the Boc group serves several critical functions:

Deactivation of the Nitrogen: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the nitrogen atom. This prevents the amine from participating in unwanted side reactions during the introduction of the cyano group or other functional group manipulations on the azepane ring.

Improved Solubility and Handling: The presence of the bulky and non-polar tert-butyl group often improves the solubility of intermediates in common organic solvents, facilitating purification by chromatography.

Directing Group: In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions.

Synthetic Methodologies for Tert Butyl 3 Cyanoazepane 1 Carboxylate

Construction of the Azepane Ring System

The formation of the seven-membered azepane ring is a key challenge in the synthesis of this compound. Various strategies have been developed to construct this heterocyclic scaffold, primarily involving cyclization reactions and ring expansion approaches.

Cyclization Reactions

Intramolecular cyclization is a common strategy for the formation of the azepane ring. One notable method is the Dieckmann condensation of a suitably substituted amino diester. This reaction involves the base-mediated intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated. For the synthesis of a precursor to the target molecule, this would typically involve a diester with a nitrogen atom positioned to facilitate the formation of the seven-membered ring.

Another approach involves the reductive amination of a δ-amino ketone or aldehyde. This method forms the azepane ring by creating a new carbon-nitrogen bond through the cyclization of a linear precursor containing both an amine and a carbonyl group.

A summary of representative cyclization strategies is presented in Table 1.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| Amino diester | Base (e.g., NaH, KOtBu) | β-keto ester azepane | Dieckmann Condensation |

| δ-amino ketone | Reducing agent (e.g., NaBH(OAc)3) | Azepane | Reductive Amination |

Ring Expansion Approaches

Ring expansion reactions provide an alternative and powerful method for the synthesis of azepanes from more readily available five- or six-membered ring precursors. A common strategy involves the expansion of a substituted piperidine (B6355638). For instance, a piperidine derivative bearing a suitable leaving group on a side chain at the 2-position can undergo intramolecular nucleophilic substitution by the ring nitrogen to form a bicyclic aziridinium (B1262131) intermediate, which can then be opened by a nucleophile to yield a 3-substituted azepane.

Another well-established method is the Tiffeneau-Demjanov rearrangement, where a cyclic β-amino alcohol is treated with nitrous acid to generate a diazonium ion, which then undergoes a carbon-carbon bond migration to effect ring expansion. While classic, this method can sometimes lack regioselectivity.

More modern approaches utilize transition metal-catalyzed ring expansions. For example, the reaction of N-Boc-piperidones with diazo compounds in the presence of a Lewis acid can lead to the formation of azepan-4-ones, which can serve as versatile intermediates. researchgate.net

Table 2 summarizes key ring expansion methodologies.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| N-Boc-2-(hydroxymethyl)piperidine | Mesyl chloride, base | N-Boc-3-substituted azepane | Aziridinium ion intermediate |

| 2-Aminomethylcyclohexanol | Nitrous acid (HONO) | Azepan-3-one | Tiffeneau-Demjanov rearrangement |

| N-Boc-piperidone | Ethyl diazoacetate, BF3·OEt2 | N-Boc-azepan-4-one | Lewis acid-catalyzed ring expansion |

Introduction of the Cyano Moiety

Once the azepane ring is constructed, the next critical step is the introduction of the cyano group at the 3-position. This can be achieved through direct cyanation methods or by the conversion of other functional groups.

Direct Cyanation Methods

Direct introduction of a cyano group onto an azepane ring can be challenging. However, one potential route involves the reaction of an N-Boc-azepan-3-one with a cyanide source. For example, treatment of the ketone with tosylhydrazide to form a tosylhydrazone, followed by reaction with a cyanide reagent, can yield the desired 3-cyanoazepane. This method, known as the Shapiro reaction followed by cyanation, provides a pathway from a carbonyl group to a nitrile.

Another approach could involve the hydrocyanation of an appropriate enamine or enol ether derivative of N-Boc-azepan-3-one.

Conversion from Other Functional Groups (e.g., Halides, Amides)

A more common and often more reliable strategy for introducing the cyano group is through the nucleophilic substitution of a suitable leaving group at the 3-position of the azepane ring.

From Halides: A 3-haloazepane derivative, such as a 3-bromo or 3-iodoazepane, can be reacted with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent to afford tert-butyl 3-cyanoazepane-1-carboxylate. The halide precursor can be synthesized from the corresponding alcohol.

From Alcohols: A precursor such as tert-butyl 3-hydroxyazepane-1-carboxylate can be converted into the target molecule. This typically involves a two-step process. First, the hydroxyl group is transformed into a good leaving group, for example, by converting it into a mesylate or tosylate. Subsequent reaction with a cyanide salt then yields the 3-cyano derivative via an SN2 reaction.

From Amides: Dehydration of a primary amide is a classical method for the synthesis of nitriles. In this context, one could envision the synthesis of tert-butyl 3-(aminocarbonyl)azepane-1-carboxylate, which could then be dehydrated using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA) to furnish the desired nitrile.

Table 3 outlines methods for the introduction of the cyano group.

| Precursor | Reagents and Conditions | Product | Key Transformation |

| tert-Butyl 3-oxoazepane-1-carboxylate | 1. Tosylhydrazide; 2. NaCN | This compound | Shapiro reaction/cyanation |

| tert-Butyl 3-bromoazepane-1-carboxylate | NaCN, DMSO | This compound | Nucleophilic substitution |

| tert-Butyl 3-hydroxyazepane-1-carboxylate | 1. MsCl, Et3N; 2. KCN, DMF | This compound | Mesylation and nucleophilic substitution |

| tert-Butyl 3-(aminocarbonyl)azepane-1-carboxylate | POCl3, pyridine | This compound | Dehydration |

Stereoselective Synthesis of this compound

The development of stereoselective methods to access enantiomerically pure forms of this compound is of significant interest. Such approaches often rely on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

An asymmetric synthesis could commence from a chiral precursor. For instance, the enzymatic resolution of a racemic mixture of tert-butyl 3-hydroxyazepane-1-carboxylate could provide access to an enantiomerically enriched alcohol. This alcohol can then be converted to the corresponding chiral 3-cyanoazepane with inversion of stereochemistry via the SN2 pathway described earlier.

Another strategy involves the asymmetric reduction of tert-butyl 3-oxoazepane-1-carboxylate using a chiral reducing agent to produce a chiral alcohol, which is then converted to the nitrile.

Furthermore, asymmetric cyclization or ring expansion reactions can be employed to establish the stereocenter at the 3-position during the formation of the azepane ring itself. For example, a stereoselective ring expansion of a chiral piperidine derivative can lead to a chiral 3-substituted azepane. A study on the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines demonstrated that the reaction of a chiral tricyclic oxazolidine (B1195125) with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of titanium tetrachloride (TiCl4) can proceed with high diastereoselectivity to introduce a cyano group. nih.gov Although this is on a related benzazepine system, the principles of using a chiral auxiliary to direct the stereochemical outcome of the cyanation step are applicable. However, it was noted that subsequent removal of the chiral auxiliary could lead to racemization due to the acidity of the proton alpha to the cyano group. nih.gov

Table 4 highlights potential stereoselective synthetic strategies.

| Strategy | Description | Key Step |

| Chiral Resolution | Enzymatic or chromatographic resolution of a racemic precursor, such as the corresponding 3-hydroxyazepane. | Resolution of racemate |

| Asymmetric Reduction | Stereoselective reduction of tert-butyl 3-oxoazepane-1-carboxylate using a chiral reducing agent (e.g., CBS reagent). | Chiral reduction |

| Chiral Auxiliary | Use of a chiral auxiliary to direct the stereoselective introduction of the cyano group. | Diastereoselective cyanation |

| Asymmetric Ring Expansion | Stereoselective ring expansion of a chiral piperidine precursor. | Stereoselective rearrangement |

Chiral Auxiliaries and Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is a reliable method for achieving high levels of stereoselectivity. wikipedia.org

In the context of synthesizing chiral 3-cyanoazepane derivatives, a chiral auxiliary could be attached to a suitable precursor. For instance, sulfur-based chiral auxiliaries derived from amino acids have demonstrated considerable utility in various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which could be adapted for the synthesis of functionalized azepanes. scielo.org.mx Another widely used class of chiral auxiliaries are the pseudoephedrine and pseudoephenamine amides, which have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

Asymmetric catalysis, on the other hand, employs a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of enantiomerically enriched azepane scaffolds, palladium-catalyzed asymmetric α-allylation of cyclic β-oxoesters has been successfully employed as a key step. researchgate.net

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Features | Potential Application in Azepane Synthesis |

| Sulfur-based auxiliaries (e.g., thiazolidinethiones) | Derived from amino acids, effective in aldol and Michael reactions. scielo.org.mx | Introduction of substituents at the C3 position of an azepane precursor. |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides, high diastereoselectivity in alkylations. nih.gov | Asymmetric alkylation to introduce the cyano group or a precursor. |

| Oxazolidinones | Popularized by Evans, reliable for asymmetric alkylations and aldol reactions. | Stereocontrolled functionalization of an azepane ring precursor. |

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. youtube.com In the synthesis of this compound, asymmetric induction can be achieved by utilizing a chiral starting material from the chiral pool, such as an amino acid or a carbohydrate, which already possesses defined stereocenters.

Alternatively, a stereogenic center can be introduced early in the synthetic sequence, and its stereochemistry can then direct the formation of subsequent stereocenters. For example, a diastereoselective ring expansion of a chiral bicyclic precursor could be employed to construct the azepane ring with a defined stereochemistry at the 3-position. researchgate.net The inherent chirality of the starting material or an early intermediate guides the stereochemical outcome of the ring expansion, leading to an enantiomerically enriched product.

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of the this compound scaffold often begins with simpler, more readily available starting materials. These multi-step pathways involve a sequence of reactions to build the azepane ring and introduce the desired functional groups. A common strategy involves the formation of a functionalized piperidine or pyrrolidine (B122466) ring, followed by a ring expansion to the seven-membered azepane system. researchgate.net

Utilizing Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., LiHMDS-mediated alkylation)

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. In the synthesis of this compound, the introduction of the cyano group at the C3 position can be envisioned through an alkylation reaction on a suitable precursor.

A plausible synthetic route could involve the deprotonation of an N-Boc protected azepane derivative at the α-position to the intended cyano group location, followed by reaction with a cyanating agent. Lithium hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base that is frequently used to generate enolates for alkylation reactions. nih.gov

For instance, a precursor such as tert-butyl 3-oxoazepane-1-carboxylate could be subjected to a Strecker-type reaction or a related cyanation protocol. Alternatively, an N-Boc protected azepane with a suitable leaving group at the 3-position could undergo nucleophilic substitution with a cyanide salt.

A more direct approach would involve the α-alkylation of a pre-existing nitrile. For example, if a precursor like tert-butyl 3-methylazepane-1-carboxylate were available, deprotonation of the methyl group with LiHMDS followed by reaction with a suitable electrophile could be a viable strategy. However, the direct α-cyanation of an unsubstituted N-Boc azepane is a challenging transformation. A more likely pathway would involve the alkylation of a smaller, functionalized precursor prior to ring formation or expansion.

Table 2: Key Intermediates and Reagents in Azepane Synthesis

| Compound Name | Role in Synthesis |

| tert-butyl 4-oxopiperidine-1-carboxylate | Precursor for ring expansion to azepan-4-one. researchgate.net |

| Diethyl malonate | Nucleophile in alkylation reactions for chain extension. |

| Lithium hexamethyldisilazide (LiHMDS) | Strong, non-nucleophilic base for enolate formation. nih.gov |

| (1S,2S)-Pseudoephenamine | Chiral auxiliary for asymmetric alkylations. nih.gov |

| Palladium catalysts | Used in asymmetric α-allylation reactions. researchgate.net |

Reaction Mechanisms and Reactivity of Tert Butyl 3 Cyanoazepane 1 Carboxylate

Nucleophilic Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the cyano group into various other functionalities.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. In the context of tert-butyl 3-cyanoazepane-1-carboxylate, this would lead to the formation of tert-butyl 3-carboxyazepane-1-carboxylate or tert-butyl 3-(aminocarbonyl)azepane-1-carboxylate, respectively. The reaction typically proceeds via the formation of an intermediate carboximidic acid or its conjugate base.

Reduction: The cyano group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). The reduction of this compound yields tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a valuable building block for further synthetic elaborations. The commercial availability of this reduced product suggests that this is a feasible and commonly performed transformation. synhet.comuni.luachmem.combldpharm.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the cyano group. This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. For instance, the reaction of this compound with an organometallic reagent (R-MgX or R-Li) would yield, after workup, tert-butyl 3-acylazepane-1-carboxylate.

Cycloaddition Reactions: The cyano group can also participate in cycloaddition reactions. For example, the reaction with azides, often catalyzed by a metal salt, can lead to the formation of a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. beilstein-journals.org This would result in the synthesis of tert-butyl 3-(1H-tetrazol-5-yl)azepane-1-carboxylate.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, heat | tert-Butyl 3-carboxyazepane-1-carboxylate |

| Hydrolysis (Basic) | OH⁻, H₂O, heat | tert-Butyl 3-carboxyazepane-1-carboxylate (after acidification) |

| Partial Hydrolysis | H₂O₂, base | tert-Butyl 3-(aminocarbonyl)azepane-1-carboxylate |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate |

| Reduction | H₂, Raney Ni or PtO₂ | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate |

| Grignard Reaction | 1. R-MgX, Et₂O; 2. H₃O⁺ | tert-Butyl 3-acylazepane-1-carboxylate |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF | tert-Butyl 3-(1H-tetrazol-5-yl)azepane-1-carboxylate |

Electrophilic Transformations of the Azepane Ring System

The N-Boc protected azepane ring is generally electron-rich and can undergo electrophilic transformations. The nitrogen atom's lone pair is delocalized into the carbonyl of the Boc group, which reduces its nucleophilicity and basicity compared to an unprotected amine. However, the ring carbons can still be functionalized.

While direct electrophilic substitution on the saturated carbon atoms of the azepane ring is challenging, functionalization can be achieved through various strategies. The presence of the Boc group can direct lithiation to the α-position of the nitrogen, though this is not the focus here. Electrophilic attack at other positions of the ring would likely require activation, for instance, through the formation of an enolate or an enamine equivalent if a carbonyl group were present on the ring. researchgate.netscribd.com

Reactions such as halogenation or alkylation at positions other than C2 would likely proceed through radical mechanisms or require prior functionalization of the ring. For instance, the introduction of a double bond within the ring would allow for a wider range of electrophilic additions.

Reactivity of the tert-Butyl Carbamate (B1207046) Protecting Group (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The primary mode of reactivity for the Boc group is its cleavage to regenerate the free amine. This deprotection is most commonly achieved under acidic conditions.

Acid-Catalyzed Deprotection: The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This unstable carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is typically trapped by a nucleophile or eliminated as isobutylene (B52900). stackexchange.com A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a very common choice. Other acidic conditions include hydrochloric acid in dioxane or methanol, or aqueous phosphoric acid. organic-chemistry.org

Alternative Deprotection Methods: While acidic conditions are standard, milder methods have been developed to deprotect the Boc group in the presence of other acid-sensitive functionalities. These include the use of Lewis acids such as ZnBr₂ in dichloromethane, which can offer greater chemoselectivity. researchgate.net Thermal deprotection and enzymatic cleavage have also been reported, although they are less common. nih.gov Additionally, some reports have detailed the cleavage of Boc groups under specific basic conditions, though this is not a general method. arkat-usa.org

| Deprotection Method | Reagents and Conditions | Comments |

|---|---|---|

| Strong Acid | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Common and efficient, but harsh. |

| Moderate Acid | HCl in dioxane, methanol, or ethyl acetate | Widely used, can be milder than TFA. |

| Aqueous Acid | Aqueous H₃PO₄ | An environmentally benign option. organic-chemistry.org |

| Lewis Acid | ZnBr₂ in CH₂Cl₂ | Can be selective in the presence of other acid-labile groups. researchgate.net |

| Silane-based | Triethylsilane with a catalyst | A mild deprotection method. researchgate.net |

| Enzymatic | Lipases or esterases | Highly selective and mild, but substrate-specific. nih.gov |

Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are crucial for the synthesis of specific isomers of its derivatives.

Regioselectivity: In terms of electrophilic transformations on the azepane ring, the presence of the electron-withdrawing cyano group at the 3-position may influence the reactivity of the adjacent methylene (B1212753) groups. However, without further activation, direct and regioselective functionalization of the saturated ring remains a synthetic challenge. Most transformations will be directed by the reactivity of the pre-existing functional groups. For instance, N-alkylation would occur selectively at the nitrogen atom after deprotection of the Boc group.

Stereoselectivity: "this compound" is a chiral molecule, and its synthesis can be designed to yield a specific enantiomer. The stereocenter at the C3 position will influence the stereochemical outcome of subsequent reactions. For example, in the reduction of the cyano group to an aminomethyl group, the existing stereochemistry at C3 can direct the approach of the reducing agent, potentially leading to diastereomeric products if another stereocenter is formed. Similarly, reactions on the azepane ring would be subject to steric hindrance from the substituent at C3, leading to a preference for attack from the less hindered face of the ring. The flexible nature of the seven-membered azepane ring means that it can adopt multiple conformations, and the preferred conformation will play a significant role in determining the stereochemical outcome of reactions. nih.govrsc.orgnih.gov

Derivatization Strategies and Functional Group Interconversions of Tert Butyl 3 Cyanoazepane 1 Carboxylate

Modifications at the Cyano Group

The nitrile, or cyano, group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of tert-butyl 3-cyanoazepane-1-carboxylate.

Hydrolysis to Carboxylic Acids (e.g., Azepane-3-carboxylic acids)

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be achieved under either acidic or alkaline conditions. researchgate.netorganic-chemistry.org For this compound, this transformation would yield the corresponding azepane-3-carboxylic acid derivative.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. organic-chemistry.org The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. mdpi.com It is important to note that the tert-butoxycarbonyl (Boc) protecting group is acid-labile and may be cleaved under these conditions, yielding the unprotected azepane-3-carboxylic acid.

Alternatively, alkaline hydrolysis can be employed, typically by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. researchgate.net This method initially produces the carboxylate salt, which upon acidic workup, furnishes the desired carboxylic acid. The Boc group is generally stable under these conditions, allowing for the selective hydrolysis of the nitrile.

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | Azepane-3-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | tert-Butyl 3-carboxyazepane-1-carboxylate |

Reduction to Amines

The reduction of the cyano group to a primary amine is a valuable method for introducing a basic nitrogen-containing functionality. This transformation can be accomplished using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.govnih.gov This powerful reducing agent efficiently converts the nitrile to the corresponding aminomethyl group. nih.gov

Catalytic hydrogenation is another widely used method for the reduction of nitriles. nih.gov This typically involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum oxide, often under pressure. This method is generally considered milder and can be more chemoselective than hydride reduction.

| Reaction | Reagents and Conditions | Product |

| Hydride Reduction | 1. LiAlH₄, THF; 2. H₂O | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, pressure | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate |

Nitrile Cycloaddition Reactions (e.g., Click Chemistry)

The cyano group can participate in cycloaddition reactions, providing a pathway to construct heterocyclic rings. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net While the canonical click reaction involves an azide (B81097) and a terminal alkyne, variations involving nitriles have been developed.

More directly, nitriles can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to form 1,2,4-oxadiazoles or with azides to form tetrazoles. The formation of tetrazoles, for instance, can be achieved by reacting the nitrile with sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid. These heterocycles are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

| Reaction | Reagents and Conditions | Product |

| Tetrazole Formation | NaN₃, NH₄Cl or Lewis Acid | tert-Butyl 3-(1H-tetrazol-5-yl)azepane-1-carboxylate |

Functionalization of the Azepane Ring

The azepane ring itself can be functionalized, although this is often more challenging than modifying the existing cyano group. The Boc-protecting group plays a crucial role in directing the reactivity of the ring.

Alkylation Reactions

Alkylation of the azepane ring can be achieved at the α-carbon to the nitrogen atom. The presence of the Boc group allows for the deprotonation of the α-proton using a strong base, such as sec-butyllithium (B1581126) or tert-butyllithium, followed by quenching with an electrophile (e.g., an alkyl halide). This strategy has been demonstrated for other N-Boc protected cyclic amines. The regioselectivity of this reaction is directed by the nitrogen atom.

| Reaction | Reagents and Conditions | Product |

| α-Alkylation | 1. s-BuLi or t-BuLi, THF; 2. R-X | tert-Butyl 2-alkyl-3-cyanoazepane-1-carboxylate |

Halogenation Reactions

Direct halogenation of the azepane ring can be challenging due to the lack of activating groups on the carbon framework. However, radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could potentially lead to the introduction of a halogen atom at various positions on the ring, though this would likely result in a mixture of products. A more controlled approach would involve the introduction of a carbonyl group onto the ring, which could then be used to direct halogenation to the α-position. Given the structure of this compound, such a multi-step sequence would be necessary for selective halogenation.

| Reaction | Reagents and Conditions | Product |

| Radical Bromination | NBS, AIBN (initiator), CCl₄ | Mixture of brominated products |

Rearrangement Reactions

Direct rearrangement of the azepane ring in this compound is not a commonly reported transformation. The stability of the saturated seven-membered ring generally precludes spontaneous rearrangement under typical laboratory conditions. However, rearrangement reactions are plausible for synthetic precursors of this molecule, which could be strategically employed to introduce diverse functionalities at the 3-position of the azepane core. Several classical rearrangement reactions could be envisaged on appropriately functionalized azepane derivatives.

Hypothetical Rearrangement Strategies:

While no specific examples involving this compound are documented, the following table outlines potential rearrangement reactions based on established organic chemistry principles, starting from hypothetical precursors.

| Rearrangement | Hypothetical Precursor | Plausible Product | Reagents and Conditions |

| Beckmann Rearrangement | tert-Butyl 3-oxoazepane-1-carboxylate oxime | tert-Butyl 4-oxo-1,4-diazepane-1-carboxylate (a lactam) | Acid catalyst (e.g., H₂SO₄, PPA) |

| Hofmann Rearrangement | tert-Butyl 3-(aminocarbonyl)azepane-1-carboxylate | tert-Butyl 3-aminoazepane-1-carboxylate | Br₂ or NBS, NaOH |

| Curtius Rearrangement | tert-Butyl 3-(carboxy)azepane-1-carboxylate | tert-Butyl 3-isocyanatoazepane-1-carboxylate | 1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat |

| Schmidt Reaction | tert-Butyl 3-carboxyazepane-1-carboxylate | tert-Butyl 3-aminoazepane-1-carboxylate | HN₃, acid catalyst |

These hypothetical pathways illustrate how rearrangement reactions could serve as a powerful tool in the synthesis of a variety of 3-substituted azepane derivatives, which may not be readily accessible through other synthetic routes.

Transformations Involving the tert-Butyl Carbamate (B1207046)

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of the azepane ring. Its facile removal under acidic conditions provides a free secondary amine, which can then be subjected to a variety of functionalization reactions.

Removal and Subsequent N-Alkylation or N-Acylation

The deprotection of this compound to yield 3-cyanoazepane is a critical step for further derivatization at the nitrogen atom. This is typically achieved under acidic conditions.

Boc Deprotection:

A common and effective method for the removal of the Boc group is treatment with trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). commonorganicchemistry.comacsgcipr.orgresearchgate.netstackexchange.com The reaction proceeds readily at room temperature, leading to the formation of the corresponding trifluoroacetate (B77799) salt of 3-cyanoazepane. Subsequent workup with a base, such as sodium bicarbonate or sodium hydroxide, is necessary to liberate the free secondary amine.

Table of Boc Deprotection Conditions

| Reagent | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and highly effective method. commonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Diethyl Ether | Room Temperature | Provides the hydrochloride salt directly. |

| Fluorinated Alcohols (TFE, HFIP) | Neat | Reflux or Microwave | Can offer alternative conditions, with hexafluoroisopropanol (HFIP) being more reactive than 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.net |

Subsequent N-Alkylation and N-Acylation:

Once the Boc group has been removed, the resulting 3-cyanoazepane can undergo N-alkylation or N-acylation to introduce a wide array of substituents.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. rsc.org The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

N-Acylation: Acylation of the 3-cyanoazepane nitrogen can be readily achieved using acylating agents like acyl chlorides or acid anhydrides. orgoreview.comresearchgate.netnih.govtandfonline.comrsc.orglibretexts.orgsemanticscholar.orgrsc.org These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. orgoreview.com This method allows for the introduction of a diverse range of acyl groups, leading to the formation of N-acyl-3-cyanoazepane derivatives.

The following table summarizes common conditions for these transformations.

Table of N-Alkylation and N-Acylation Reactions of 3-Cyanoazepane

| Reaction | Reagent | Base | Solvent | Product |

| N-Alkylation | Benzyl bromide | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | N-Benzyl-3-cyanoazepane |

| Methyl iodide | K₂CO₃ or Et₃N | Acetonitrile or DMF | N-Methyl-3-cyanoazepane | |

| N-Acylation | Acetyl chloride | Et₃N or Pyridine | Dichloromethane or THF | N-Acetyl-3-cyanoazepane |

| Acetic anhydride (B1165640) | Et₃N or Pyridine | Dichloromethane or THF | N-Acetyl-3-cyanoazepane | |

| Benzoyl chloride | Et₃N or Pyridine | Dichloromethane or THF | N-Benzoyl-3-cyanoazepane |

These derivatization strategies provide a versatile platform for the synthesis of a library of novel N-substituted 3-cyanoazepane compounds, which can be further evaluated for their biological activities.

Spectroscopic and Analytical Characterization Methodologies Advanced Aspects

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT ¹³C, COSY, NOESY, HSQC, HMBC)

NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential to assign all proton and carbon signals and confirm the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The characteristic signals for tert-butyl 3-cyanoazepane-1-carboxylate are anticipated as follows:

A prominent singlet peak appears around δ 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group.

A series of complex, overlapping multiplets are expected in the δ 1.5-4.0 ppm range, corresponding to the twelve protons of the azepane ring. The protons on carbons adjacent to the nitrogen atom (C2 and C7) are typically shifted downfield (δ 3.0-4.0 ppm) due to the electron-withdrawing effect of the carbamate (B1207046).

The methine proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, is expected to resonate further downfield within the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, with the molecular formula C₁₂H₂₀N₂O₂, twelve distinct carbon signals are expected (assuming chiral purity).

The nitrile carbon (C≡N) typically appears in the δ 118-122 ppm region. rsc.org

The carbonyl carbon of the Boc protecting group is expected around δ 155 ppm.

The quaternary carbon of the tert-butyl group is found near δ 80 ppm, while the three equivalent methyl carbons give a strong signal around δ 28 ppm.

The carbons of the azepane ring would produce signals in the aliphatic region, generally between δ 25-60 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the definitive assignment of the azepane ring signals.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J), establishing the connectivity of protons within the azepane ring system. For instance, the C3 proton would show a cross-peak with the adjacent C2 and C4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons in the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the flexible seven-membered azepane ring in solution.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (CH₃) |

| -C(CH₃)₃ | - | ~80.5 (Quaternary C) |

| Azepane CH₂/CH | ~1.5 - 4.0 (m, 11H) | ~25 - 60 |

| C≡N | - | ~120 |

| C=O (Boc) | - | ~155 |

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound, while its fragmentation pattern provides structural verification. For this compound (C₁₂H₂₀N₂O₂, Mol. Wt.: 224.30 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation in mass spectrometry, particularly under Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), is highly characteristic for N-Boc protected compounds. doaj.org

A common fragmentation pathway is the loss of the tert-butyl group as a cation (m/z 57) or the loss of isobutylene (B52900) (a neutral loss of 56 Da), resulting in a fragment ion at [M-56]⁺. doaj.orgresearchgate.net

Another characteristic fragmentation is the loss of the entire tert-butoxycarbonyl group (a neutral loss of 100 Da) to give the protonated 3-cyanoazepane fragment, [M-100+H]⁺. doaj.org

The tert-butyl cation at m/z 57 is often a prominent peak in the spectrum. doaj.org

| m/z | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 225.1603 | [M+H]⁺ | Molecular Ion (Protonated) |

| 169.1184 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |

| 125.1079 | [M - C₅H₈O₂ + H]⁺ | Loss of Boc group |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., C≡N stretching frequencies)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. docbrown.info The spectrum is expected to show distinct absorption bands corresponding to the nitrile and carbamate moieties.

C≡N Stretch: A sharp and strong absorption band is expected in the range of 2260–2240 cm⁻¹ corresponding to the nitrile group stretching vibration. spectroscopyonline.com The intensity of this peak is significant due to the polarity of the C≡N bond. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band for the carbamate carbonyl group of the Boc protector should appear around 1700–1680 cm⁻¹. libretexts.org

C-H Stretch: Strong bands between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the azepane ring and the tert-butyl group. libretexts.org

C-O Stretch: Absorptions associated with the C-O bonds of the carbamate group are typically found in the 1300-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Strong, Sharp |

| Carbamate (C=O) | Stretching | 1700 - 1680 | Very Strong |

| Carbamate (C-O) | Stretching | 1300 - 1100 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, TLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants and byproducts.

Thin-Layer Chromatography (TLC): TLC is used for rapid reaction monitoring and preliminary purity checks. A typical system would involve a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), allowing for adjustment of the retention factor (Rf).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC is the standard method for quantitative purity analysis. A C18 column is commonly used with a gradient or isocratic mobile phase, typically composed of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks at a specific UV wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. It is invaluable for confirming the identity of the main peak by its mass-to-charge ratio and for identifying impurities.

Gas Chromatography (GC): Due to its relatively high molecular weight and polarity, direct analysis of this compound by GC is challenging and may require derivatization to increase its volatility and thermal stability.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. Although no public crystal structure for this specific compound appears to be available, the analysis would yield precise data on:

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation). nih.gov

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the connectivity and geometry. nih.gov

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. nih.govnih.gov

Chiral Analysis for Enantiomeric Purity (for stereoisomers of the compound)

The presence of a stereocenter at the C3 position of the azepane ring means that this compound can exist as a pair of enantiomers. Determining the enantiomeric purity or separating the racemic mixture is crucial, especially for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for chiral analysis. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are often effective for a wide range of compounds. nih.gov The analysis allows for the calculation of enantiomeric excess (ee), a critical measure of stereochemical purity. A screening of various chiral columns and mobile phase systems (both normal-phase, like hexane/isopropanol, and reversed-phase) is typically required to develop an optimal separation method. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry Research As Building Blocks

Role as a Versatile Building Block in Drug Discovery Programs

Tert-butyl 3-cyanoazepane-1-carboxylate serves as a quintessential building block in drug discovery, offering a desirable combination of a three-dimensional scaffold with multiple points for diversification. The azepane core provides a non-planar structure that can explore a larger chemical space compared to flat aromatic rings, a crucial attribute for enhancing binding affinity and selectivity to biological targets. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various synthetic transformations and allows for facile deprotection under specific conditions to reveal the secondary amine for further functionalization. researchgate.netnih.gov The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, further expanding the synthetic possibilities. rsc.org

Precursor for the Synthesis of Diverse Complex Heterocyclic Scaffolds

The reactivity of the nitrile group in this compound makes it an excellent precursor for the construction of more complex heterocyclic scaffolds. Through various cyclization and transformation reactions, the cyano-azepane core can be elaborated into fused or spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and novel intellectual property space. The inherent chirality of the 3-substituted azepane can also be leveraged to synthesize enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.

Derivatization to Compounds with Potential Biological Activities

The true value of this compound lies in its potential for derivatization into molecules with significant biological activities. The azepane moiety is a recognized pharmacophore in a range of therapeutic targets.

Intermediates for Azetidine and Azepane Derivatives with Potential Applications as S1P Receptor Agonists:

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking. nih.gov Modulators of S1P receptors, particularly S1P1 receptor agonists, have emerged as effective therapeutics for autoimmune diseases like multiple sclerosis. nih.gov The synthesis of potent and selective S1P receptor agonists often involves the incorporation of nitrogen-containing heterocyclic scaffolds to mimic the amino alcohol portion of the natural ligand, sphingosine. researchgate.netnih.gov The azepane core of this compound can be elaborated to introduce the necessary pharmacophoric features for S1P receptor binding. For instance, reduction of the nitrile to a primary amine, followed by further functionalization, can lead to the synthesis of novel azepane-based S1P receptor agonists.

Intermediates for Azetidine and Azepane Derivatives with Potential Applications as KRAS Modulators:

The KRAS protein is a key signaling molecule, and its mutations are prevalent in many difficult-to-treat cancers, including pancreatic, colorectal, and lung cancers. semanticscholar.orgnih.gov The development of small molecule inhibitors targeting specific KRAS mutants, such as G12D, is an area of intense research. figshare.commdpi.com Structure-based drug design has revealed that heterocyclic scaffolds can form crucial interactions within the binding pockets of KRAS. nih.gov The azepane ring system can serve as a central scaffold for the design of novel KRAS inhibitors. By utilizing this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) by modifying the substituents on the azepane ring to optimize potency and selectivity for the target KRAS mutant. rsc.org

Table 1: Potential Derivatizations of this compound and Their Applications

| Functional Group Transformation | Resulting Moiety | Potential Therapeutic Application |

|---|---|---|

| Nitrile Reduction | Aminomethyl | S1P Receptor Agonists, KRAS Modulators |

| Nitrile Hydrolysis | Carboxamide | General Drug Discovery |

| Nitrile to Tetrazole | Tetrazole | Bioisosteric Replacement |

| Boc Deprotection & Acylation | N-Acyl Azepane | Diverse Target Classes |

| Boc Deprotection & Reductive Amination | N-Alkyl Azepane | Diverse Target Classes |

Utility in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. cambridgemedchemconsulting.com Hits from these screens are then optimized and grown into more potent lead molecules. The azepane scaffold, due to its three-dimensional nature and desirable physicochemical properties, is an attractive core for fragment libraries. This compound, or smaller derivatives thereof, can serve as a starting point for the generation of a collection of azepane-based fragments.

Furthermore, in the lead optimization phase of a drug discovery project, this building block can be used to introduce the azepane moiety into a lead series to improve properties such as solubility, metabolic stability, and cell permeability, while also exploring new binding interactions with the target protein. The conformational flexibility of the seven-membered ring can allow for the optimization of ligand-receptor interactions, leading to enhanced potency and selectivity.

Future Research Directions for Tert Butyl 3 Cyanoazepane 1 Carboxylate

Development of Novel, Efficient, and Sustainable Synthetic Routes

The pursuit of novel, efficient, and sustainable synthetic routes is a cornerstone of modern organic chemistry. jocpr.commdpi.com For tert-butyl 3-cyanoazepane-1-carboxylate, future research will likely focus on developing greener and more atom-economical methods for its synthesis.

Current strategies for constructing the azepane ring often involve multi-step sequences or ring-expansion reactions. researchgate.net A promising future direction lies in the application of photochemical dearomative ring expansion of nitroarenes, which can provide complex azepanes in just two steps using blue light at room temperature. nih.govmanchester.ac.uk Adapting this methodology could offer a more direct and sustainable route to the azepane core.

Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents, catalytic processes, and renewable starting materials, are expected to heavily influence the development of next-generation syntheses. jocpr.commdpi.com Research into catalytic methods that minimize waste and energy consumption will be crucial. For instance, exploring transition-metal-catalyzed C-H activation and functionalization could provide more direct pathways to substituted azepanes, reducing the need for pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photochemical Ring Expansion | High efficiency (few steps), mild conditions | Substrate scope, regioselectivity for 3-substitution |

| Catalytic C-H Functionalization | High atom economy, direct functionalization | Catalyst development, control of selectivity |

Advancement in Asymmetric Synthesis Methodologies for Chiral Control

The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric synthetic methods to access enantiomerically pure forms of this compound is of paramount importance.

Future research in this area could focus on several promising approaches:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. acs.orgnih.govnih.gov Developing an organocatalytic method for the enantioselective cyanation of a suitable azepene precursor could provide a direct route to the chiral target molecule.

Chemoenzymatic Synthesis: The use of enzymes, either as isolated catalysts or in whole-cell systems, offers unparalleled stereoselectivity. nih.govresearchgate.net A chemoenzymatic approach could involve the biocatalytic resolution of a racemic intermediate or the asymmetric enzymatic transformation of a prochiral substrate. For instance, nitrile hydratases and amidases can be used for the biocatalytic conversion of β-aminonitriles to β-amino acids. researchgate.net

The successful development of such methodologies would provide access to both enantiomers of this compound, enabling the systematic investigation of their differential biological activities.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large and diverse compound libraries for drug discovery has driven the development of automated and high-throughput synthesis platforms. azolifesciences.comctppc.org The integration of the synthesis of this compound and its derivatives into such platforms represents a significant future research direction.

Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step reactions. researchgate.netnih.govsyrris.jpspringerprofessional.deuc.pt Developing a continuous flow process for the synthesis of the azepane core and its subsequent functionalization would enable the rapid and efficient production of a wide range of analogues.

High-throughput screening (HTS) methodologies can be coupled with automated synthesis to accelerate the discovery of new bioactive compounds. rsc.orgnih.govnih.gov By generating a library of azepane derivatives and screening them against various biological targets, it may be possible to identify novel hits for drug development programs.

Table 2: Enabling Technologies for Accelerated Azepane Synthesis

| Technology | Key Benefits | Future Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced reaction control, scalability, safety | Development of robust multi-step flow sequences, in-line purification |

| Automated Synthesis | Increased throughput, reproducibility | Adaptation of synthetic routes to robotic platforms, library design |

Targeted Derivatization for Specific Research Applications and Tool Compound Development

Beyond its role as a building block for drug discovery, this compound can be derivatized to create chemical tools for basic research. The unique combination of a protected amine and a versatile cyano group makes it an attractive scaffold for the development of probes, inhibitors, and other research reagents.

Future work in this area could involve:

Pharmacophore Elaboration: The azepane ring can serve as a central scaffold to which various pharmacophoric elements are attached. The cyano group can be converted into amides, amines, or other functionalities to interact with specific biological targets. The conformational flexibility of the azepane ring can be advantageous for binding to protein targets. lifechemicals.com

Affinity Probes: The introduction of reporter tags, such as fluorescent dyes or biotin, onto the azepane scaffold can generate affinity-based probes for target identification and validation studies. The cyano group or the deprotected nitrogen can serve as attachment points for these tags.

Fragment-Based Drug Discovery: The core structure of this compound could be used as a starting point in fragment-based drug discovery campaigns, where small, low-complexity molecules are screened for binding to a target protein.

The development of such tool compounds will not only facilitate a deeper understanding of biological processes but also highlight the potential of the azepane scaffold in chemical biology.

Q & A

Q. What are the optimal synthetic routes for synthesizing tert-butyl 3-cyanoazepane-1-carboxylate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from azepane precursors. Key steps include:

- Cyano group introduction : Nitrile formation via nucleophilic substitution or cyanide-mediated reactions under controlled pH and temperature .

- Boc protection : Use of di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP to protect the amine group .

- Purification : Recrystallization (using ethanol/water mixtures) or silica-gel chromatography (eluting with hexane/ethyl acetate gradients) to achieve >95% purity .

- Critical parameters : Reaction time (12–24 hrs), temperature (0°C to room temperature), and exclusion of moisture to prevent Boc-group hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the azepane ring conformation, tert-butyl group (δ 1.4–1.5 ppm), and cyano carbon (δ 115–120 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns .

- IR spectroscopy : Peaks at ~2240 cm (C≡N stretch) and 1680–1720 cm (carbamate C=O) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under storage conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyano group installation .

- Solvent selection : COSMO-RS simulations to predict solvent effects on reaction rates and yields .

- Machine learning : Training models on existing azepane derivative datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or reaction temperatures .

- Validation : Cross-referencing computational results with experimental data (e.g., NMR kinetics) to refine models .

Q. What role does the cyano group play in modulating the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electrophilic reactivity : The cyano group acts as a hydrogen-bond acceptor, influencing interactions with enzyme active sites (e.g., cytochrome P450 enzymes) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) reveal susceptibility of the cyano group to hydrolysis under acidic conditions, requiring pH-controlled formulations .

- Structure-activity relationship (SAR) : Comparing cyano-substituted analogs (e.g., tert-butyl 3-hydroxyazepane-1-carboxylate) shows reduced metabolic stability but increased binding affinity for certain targets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Use validated protocols (e.g., ISO 10993 for cytotoxicity) across labs to minimize variability .

- Meta-analysis : Cross-reference data from kinase inhibition assays (IC values) and molecular docking studies to identify outliers .

- Batch-to-batch consistency : Implement QC measures (e.g., COA review, LC-MS purity checks) to exclude impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.